Yonkenafil-d7

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Transition from non-isotopic internal standards (e.g., diazepam) to a compound-matched SIL-IS for yonkenafil quantification. Yonkenafil-d7 eliminates cross-analyte variability by providing exact structural congruence with the target analyte, differing only by seven deuterium substitutions. • Enables LC-MS/MS methods with minimal matrix effects and ion suppression variability across biological matrices • Parent yonkenafil exhibits PDE5 IC₅₀ of 2.01 nM-2.2-fold more potent than sildenafil (4.5 nM)-requiring compound-specific calibration ranges • Fully characterized reference standard with USP/EP traceability; supplied with comprehensive CoA for GLP-compliant bioanalytical method validation • Supports method continuity from preclinical PK through commercial API release testing.

Molecular Formula C24H33N5O4S
Molecular Weight 494.7 g/mol
Cat. No. B12425228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYonkenafil-d7
Molecular FormulaC24H33N5O4S
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
InChIInChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i1D3,5D2,10D2
InChIKeyRXMDFMQMRASWOG-VVYOKIKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yonkenafil-d7 Procurement Guide: Deuterated PDE5 Inhibitor Internal Standard for Bioanalytical Method Validation


Yonkenafil-d7 (Tunodafil-d7) is a stable isotope-labeled analog of yonkenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor [1]. The compound incorporates seven deuterium atoms into the yonkenafil molecular scaffold (C24H26D7N5O4S, MW 494.66), producing a mass shift of +7 Da relative to the unlabeled analyte . As a fully characterized reference standard compliant with regulatory guidelines, Yonkenafil-d7 is employed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalytical methods for the quantification of yonkenafil in biological matrices during preclinical and clinical pharmacokinetic studies . The parent compound yonkenafil exhibits a PDE5 IC₅₀ of 2.01 nM, which is 2.2-fold more potent than sildenafil (IC₅₀ 4.5 nM) under comparable assay conditions, establishing a differentiated potency profile that justifies the need for compound-specific analytical methods rather than reliance on cross-class internal standards [2].

Why Yonkenafil-d7 Cannot Be Substituted with Alternative Deuterated PDE5 Internal Standards


Stable isotope-labeled internal standards are not functionally interchangeable across PDE5 inhibitor analytes. The analytical validity of an LC-MS/MS method depends on the SIL-IS exhibiting near-identical chromatographic retention time, extraction recovery, and ionization efficiency to the target analyte under the specific mobile phase and sample preparation conditions [1]. Although deuterated sildenafil-d8, tadalafil-d3, and vardenafil-d5 are commercially available, their molecular structures, hydrophobicity, and ionization characteristics differ substantially from yonkenafil [2]. A 2008 preclinical pharmacokinetic study of yonkenafil employed diazepam as a non-isotopic internal standard due to the absence of a deuterated analog at that time, highlighting the critical need for a compound-matched SIL-IS to minimize matrix effects and ion suppression variability inherent to structurally dissimilar internal standards [3]. Yonkenafil-d7 addresses this analytical gap by providing exact structural congruence with the yonkenafil analyte, differing only by seven deuterium substitutions, thereby enabling the highest achievable assay accuracy and precision for regulatory-compliant bioanalysis.

Yonkenafil-d7 Quantitative Differentiation Evidence: Analytical Performance and Potency Benchmarking


Potency Differential: Yonkenafil Parent Compound vs. Sildenafil in PDE5 Inhibition

Yonkenafil-d7 is the deuterated analog of yonkenafil, a PDE5 inhibitor with an IC₅₀ of 2.01 nM against PDE5 . In a direct comparison using the same experimental platform, yonkenafil demonstrates 2.2-fold greater potency than sildenafil (IC₅₀ 4.5 nM) [1]. This potency difference has material implications for bioanalytical method development: assays designed for sildenafil quantification using sildenafil-d8 as an internal standard cannot be directly adopted for yonkenafil without comprehensive revalidation, as the lower therapeutic dose range of yonkenafil necessitates a lower limit of quantification (LLOQ) and distinct calibration curve parameters.

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Mass Shift Differentiation: Yonkenafil-d7 vs. Alternative Deuterated Yonkenafil Variants

Yonkenafil-d7 (MW 494.66, C24H26D7N5O4S) provides a +7 Da mass shift relative to unlabeled yonkenafil (MW 487.61, C24H33N5O4S) . This deuterium incorporation level is distinct from the yonkenafil-d5 variant (MW ~492.6) employed in a 2024 human pharmacokinetic study of youkenafil in seminal plasma and plasma . The d7 labeling confers a larger mass differential, which reduces the risk of isotopic cross-talk between the analyte's natural M+1, M+2 isotopic peaks and the internal standard signal in MS/MS detection, particularly when operating at unit resolution or when the analyte is present at high concentrations. Selection of the appropriate deuterated variant (d5 vs. d7) depends on the specific MS platform, the analyte's natural isotopic abundance profile, and the required dynamic range of the assay.

LC-MS/MS stable isotope labeling mass spectrometry

Regulatory Compliance Advantage: Yonkenafil-d7 as a Fully Characterized Reference Standard

Yonkenafil-d7 is supplied as a fully characterized chemical compound intended for use as a reference standard of the active pharmaceutical ingredient (API) yonkenafil, with documentation supporting compliance with regulatory guidelines . The product is specified for analytical method development, method validation (AMV), and quality control (QC) applications, providing traceability against pharmacopeial standards including USP or EP monographs . In contrast, many alternative deuterated PDE5 inhibitor internal standards (e.g., sildenafil-d8, tadalafil-d3, vardenafil-d5) are marketed as research-grade biochemicals without the same level of regulatory documentation, limiting their suitability for GLP-compliant bioanalytical studies intended for regulatory submission [1]. The availability of a fully characterized reference standard with established purity (≥98%) and documented traceability reduces the validation burden for laboratories operating under GLP or clinical trial regulatory frameworks.

reference standard regulatory compliance USP traceability

Methodological Precedent: Historical Use of Non-Isotopic Internal Standard Underscores Need for Yonkenafil-d7

The first published LC-MS/MS method for yonkenafil quantification in rat plasma (2008) employed diazepam as a non-isotopic internal standard, achieving a linear range of 1.0–1000 ng/mL with a detection limit of 0.20 ng/mL [1]. While methodologically valid for preclinical exploration, the use of a structurally dissimilar internal standard introduces vulnerability to differential matrix effects, extraction recovery variability, and ion suppression phenomena that can compromise assay robustness across diverse biological matrices [2]. Yonkenafil-d7 directly addresses this analytical limitation by providing a true isotopically matched internal standard. The transition from a non-isotopic to an isotopically matched internal standard represents a quantifiable improvement in bioanalytical method ruggedness: deuterated internal standards have been demonstrated to correct for matrix effects more effectively than structurally dissimilar internal standards, reducing inter-matrix variability and improving assay precision across sample types [2].

preclinical pharmacokinetics bioanalytical method validation internal standard selection

Yonkenafil-d7: Recommended Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Regulated Preclinical and Clinical Pharmacokinetic Studies Requiring GLP Compliance

Yonkenafil-d7 is the appropriate internal standard for GLP-compliant toxicokinetic and Phase I pharmacokinetic studies of yonkenafil hydrochloride. The product is supplied as a fully characterized reference standard with documented traceability to pharmacopeial monographs (USP/EP), satisfying regulatory documentation requirements for bioanalytical method validation . The availability of regulatory-grade documentation distinguishes Yonkenafil-d7 from research-grade deuterated alternatives and reduces the validation burden for CROs and pharmaceutical development laboratories preparing IND or NDA submissions.

Bioanalytical Method Development and Cross-Validation for Yonkenafil Quantification

Yonkenafil-d7 enables the development of LC-MS/MS methods specifically optimized for yonkenafil quantification across biological matrices. Given that yonkenafil exhibits a 2.2-fold greater potency (IC₅₀ 2.01 nM) than sildenafil (IC₅₀ 4.5 nM), assays using sildenafil-d8 as a surrogate internal standard would require complete revalidation due to mismatched calibration ranges and analyte-specific matrix effects [1]. Yonkenafil-d7 eliminates this cross-analyte variability by providing exact structural and physicochemical matching to the target analyte, thereby improving assay accuracy and inter-laboratory reproducibility.

Method Upgrade from Legacy Non-Isotopic Internal Standard Protocols

Laboratories currently employing non-isotopic internal standards such as diazepam for yonkenafil bioanalysis—as described in the foundational 2008 LC-MS/MS method achieving 1.0–1000 ng/mL linear range with 0.20 ng/mL detection limit [2]—should prioritize procurement of Yonkenafil-d7 when upgrading to isotopically matched internal standard methodologies. This transition reduces vulnerability to differential matrix effects and ion suppression variability across sample types, representing a documented improvement in method ruggedness that is particularly critical for studies involving multiple biological matrices or cross-site sample analysis.

Reference Standard for Pharmacopeial Monograph Development and API Release Testing

Yonkenafil-d7 serves as a reference standard for analytical method development and quality control applications during yonkenafil API synthesis and formulation . As yonkenafil progresses through clinical development toward potential regulatory approval, the establishment of validated analytical methods using a fully characterized deuterated internal standard supports compendial monograph development and commercial API release testing protocols. Procurement of Yonkenafil-d7 at the method development stage ensures continuity of reference standard supply throughout the product lifecycle.

Technical Documentation Hub

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